Racemization Suppression: Quantifying the D-Isomer Reduction Achieved with H-His(Trt)-OH
The unprotected histidine imidazole ring presents a high risk of racemization during SPPS coupling, with reported racemization rates reaching up to 60% under standard conditions . Protection with the trityl (Trt) group on the Nim position significantly reduces this racemization by providing steric shielding and electronic deactivation of the imidazole ring. In a controlled study using a Taguchi design of experiments (DOE) with DIC/HOBt·H2O coupling reagents in DMF, optimization of Fmoc-His(Trt)-OH coupling parameters reduced the racemized D-His impurity level to 2.0% [1]. This represents a substantial reduction from unprotected histidine baseline levels, though the study also demonstrates that even with Trt protection, racemization remains a challenge requiring careful parameter control.
| Evidence Dimension | Racemization rate (D-isomer formation) |
|---|---|
| Target Compound Data | 2.0% D-His impurity (optimized conditions) |
| Comparator Or Baseline | Up to 60% racemization for unprotected histidine under standard conditions |
| Quantified Difference | Up to 30-fold reduction in racemization |
| Conditions | DIC/HOBt·H2O coupling in DMF; DOE-optimized parameters including coupling temperature, pre-activation temperature, and pre-activation time |
Why This Matters
This quantifies the protective efficacy of the Trt group against histidine racemization, establishing a baseline performance expectation for procurement decisions in chiral peptide synthesis.
- [1] 化学加 (Chemical Plus). 通过DOE抑制 SPPS 中同时 Fmoc-His(Trt)-OH 消旋和 Nα-DIC 封端. 2022. View Source
